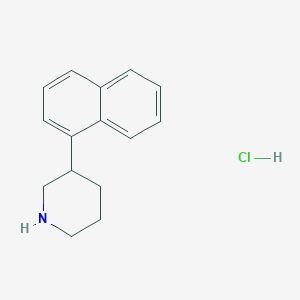
3-(1-Naphthyl)piperidine hydrochloride
概要
説明
It is characterized by its molecular formula C15H18ClN and a molecular weight of 247.76 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyl)piperidine hydrochloride typically involves the reaction of 1-naphthylamine with piperidine under specific conditions. The process may include steps such as:
Cyclization: Formation of the piperidine ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed .
化学反応の分析
Types of Reactions: 3-(1-Naphthyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form naphthyl derivatives.
Reduction: Reduction of the naphthyl group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions include various substituted naphthyl and piperidine derivatives, which can be further utilized in medicinal chemistry .
科学的研究の応用
3-(1-Naphthyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals .
作用機序
The mechanism of action of 3-(1-Naphthyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Piperidine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.
Naphthylamine: An aromatic amine derived from naphthalene.
Comparison: 3-(1-Naphthyl)piperidine hydrochloride is unique due to its combined structural features of both naphthyl and piperidine moieties, which confer distinct chemical and biological properties. Unlike simple piperidine or naphthylamine, this compound exhibits enhanced stability and solubility due to the hydrochloride salt form .
生物活性
3-(1-Naphthyl)piperidine hydrochloride is a piperidine derivative notable for its biological activity, particularly in pharmacological applications. This compound has garnered attention due to its potential therapeutic effects, including its interactions with various neurotransmitter systems and its implications in treating neurological disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_{13}H_{15}ClN
- CAS Number: 19862-53-4
This compound features a naphthyl group attached to a piperidine ring, which is known to influence its biological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Studies have shown that this compound acts as a dopamine uptake inhibitor, which may contribute to its psychostimulant effects. The mechanism can be summarized as follows:
- Dopamine Receptor Interaction: The compound binds to dopamine receptors, potentially leading to increased levels of dopamine in the synaptic cleft.
- Uptake Inhibition: It inhibits the reuptake of dopamine, enhancing dopaminergic transmission.
Biological Activity and Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Neurological Disorders: Its dopaminergic activity suggests potential use in treating conditions like Parkinson's disease and schizophrenia.
- Analgesic Properties: Some studies have indicated that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.
- Antidepressant Effects: Due to its influence on neurotransmitter systems, it has been explored for antidepressant properties.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are key findings:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(2-Naphthyl)piperidine | Similar naphthyl group | Different receptor affinity; less potent in dopamine uptake inhibition |
| Naphazoline | Naphthalene derivative | Primarily used as a vasoconstrictor; different mechanism of action |
| Lobeline | Piperidine alkaloid | Inhibits dopamine uptake but less selective than 3-(1-Naphthyl)piperidine |
特性
IUPAC Name |
3-naphthalen-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNAYCMSSALJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















